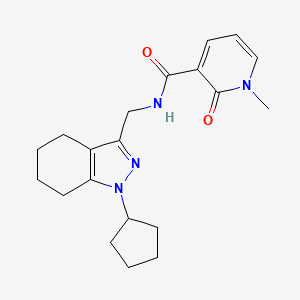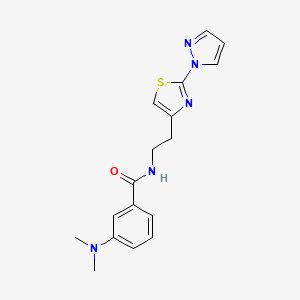
6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2.ClH/c11-9-4-6-1-2-7(10(12)13)3-8(6)5-9;/h1-3,9H,4-5,11H2,(H,12,13);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 213.66 .Wissenschaftliche Forschungsanwendungen
Reversible Blocking of Amino Groups
Research on compounds like "6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid; hydrochloride" often focuses on the reversible blocking of amino groups, a technique essential in peptide synthesis and protein modification. The reversible modification of amino groups in amino acids and peptides allows for selective reactions, protecting groups during synthesis, and is pivotal in studying protein function and structure (Dixon & Perham, 1968).
Antibacterial Applications
Compounds structurally related to "6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid; hydrochloride" have been synthesized and evaluated for their antibacterial activities. The exploration of amino- and hydroxy-substituted cyclic amino groups in antibacterial agents demonstrates the potential of amino acid derivatives in developing new therapeutics (Egawa et al., 1984).
Chirality Assignment of Carboxylic Acids
The synthesis of polyacetylenes bearing amino groups has been applied for the chirality assignment of carboxylic acids by circular dichroism. This application is crucial in chiral chemistry and the development of drugs, as it helps in determining the absolute configuration of optically active substances (Yashima et al., 1997).
Synthesis of Enantiomers
The synthesis of enantiomers of 1-aminoindane-2-carboxylic acid showcases the importance of amino acid derivatives in medicinal chemistry. These enantiomers serve as building blocks for drugs and help understand the role of stereochemistry in drug action and development (Fülöp et al., 2000).
Ionophores for Ion Transport
Research into synthetic ionophores, including studies on polyether carboxylic acids, explores their use as carriers for alkali metal ion transport through liquid membranes. This application is significant in materials science and biochemistry, where ion transport and selectivity are critical (Yamaguchi et al., 1988).
Wirkmechanismus
One of the representative compounds in the series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides bound with DDR1 with a Kd value of 5.9 nM and suppressed the kinase activity with a half-maximal (50%) inhibitory concentration value of 14.9 nM . It potently inhibited collagen-induced DDR1 signaling and epithelial-mesenchymal transition .
Safety and Hazards
Zukünftige Richtungen
The series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which includes a compound similar to “6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride”, showed promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer . This suggests potential future directions for the development of this class of compounds as therapeutic agents.
Eigenschaften
IUPAC Name |
6-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13;/h4-5H,1-3,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLRSGPEBNXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-(3-chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2554402.png)
![Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2554404.png)


![N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2554411.png)
![2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2554413.png)
![3-(3,4-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554414.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2554416.png)

![1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2554418.png)


![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2554424.png)
![(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2554425.png)